(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid is a heterocyclic amino acid that features a unique isoxazole ring structure, which contributes to its distinct reactivity and biological properties. This compound has garnered interest in biochemical research and pharmaceutical applications due to its potential therapeutic effects.
The compound is synthesized through various organic chemistry methods, often involving the modification of existing amino acids or isoxazole derivatives. It is commercially available from various suppliers specializing in biochemical reagents.
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid falls under the category of heterocyclic amino acids. It is structurally related to other amino acids but distinguished by the presence of the isoxazole moiety, which enhances its bioactivity.
The synthesis of (S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the progress and confirming the structure of the synthesized compound.
The molecular formula for (S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid is C11H15N2O4. The compound features:
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid can undergo several chemical reactions typical for amino acids and heterocycles:
Reactions are typically carried out in controlled environments using solvents that stabilize intermediates and facilitate product formation. Analytical techniques are crucial for characterizing reaction products.
The mechanism of action for (S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid involves its interaction with specific receptors or enzymes within biological systems. It may act as an agonist or antagonist depending on the target:
Research indicates that compounds similar to (S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid exhibit neuroprotective effects, potentially through modulation of glutamate signaling pathways.
Key physical properties include:
Relevant chemical properties include:
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid has several scientific uses:
The exploration of isoxazole derivatives began with the identification of AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid) as a naturally occurring neuroexcitant and selective AMPA receptor agonist [3]. Early studies revealed that substitutions at the 3-hydroxy (C3-OH) and 5-methyl positions of the isoxazole ring profoundly influenced receptor affinity and selectivity. For instance:
The 3-ethoxy modification emerged from systematic bioisosteric replacement strategies aimed at enhancing metabolic stability and receptor interactions. Replacing the 3-hydroxy group with ethoxy mitigated hydrogen bonding limitations observed in early analogues, while the ethyl chain introduced subtle steric and electronic effects. This innovation aligned with broader efforts to develop kainate receptor ligands (e.g., GluK1/GluK3 modulators) from isoxazole scaffolds, as seen in compounds like 5a-c and 6-7 [1]. Crucially, such modifications enabled the elucidation of ligand-receptor binding modes via X-ray crystallography (e.g., GluK3 ligand-binding domain structures) [1].
Table 1: Evolution of Key Isoxazole Amino Acid Ligands
Compound | Substituents | Primary Target | Affinity/Potency | Key Insight |
---|---|---|---|---|
AMPA | 3-OH, 5-CH₃ | GluA2 (AMPA) | IC₅₀ = 0.040 μM [3] | Foundational agonist; defines AMPA receptor class |
Demethyl-AMPA | 3-OH, 5-H | GluA2 | IC₅₀ = 0.27 μM [3] | Critical 5-methyl role in efficacy (not affinity) |
Ethyl-AMPA (Et-AMPA) | 3-OH, 5-CH₂CH₃ | GluA2 | IC₅₀ = 0.030 μM [3] | Validated lipophilic cavity tolerance for small alkyl |
Compound 5c | Bioisostere of 3-OH | GluK3 | Kᵢ < 1 μM [1] | Enabled GluK3-LBD X-ray structure determination |
(S)-3-Ethoxy-5-methyl-APPA | 3-OCH₂CH₃, 5-CH₃ | GluK1/GluK3 | Not fully reported | Combines metabolic stability and kainate selectivity |
The target compound’s design integrates three pharmacophoric elements essential for iGluR modulation:
X-ray crystallographic studies of related ligands (e.g., 2 and 5c bound to GluK3-LBD) reveal that the isoxazole ring’s 4-yl position connects the heterocycle to the amino acid backbone via a methylene bridge. This linkage permits rotational flexibility, allowing the isoxazole to adopt optimal orientations within the LBD cleft [1]. Computational models further suggest the 3-ethoxy group’s orientation influences dimer interface stability in AMPA receptors, potentially modulating desensitization kinetics.
Table 2: Pharmacophore Elements and Contributions to Receptor Interaction
Structural Feature | Role in Pharmacophore | Impact on Receptor Interaction |
---|---|---|
(S)-α-Amino acid group | Mimics natural glutamate | Salt bridges with conserved D/K residues; essential for activation |
α-Carboxylate group | Binds to receptor’s "SB1" site | High-affinity anchoring; partial agonists alter orientation |
Isoxazole ring | Bioisostere for glutamate’s γ-carboxylate | Dipole stabilizes LBD closure; ring nitrogen H-bonds |
5-Methyl group | Occupies lipophilic cavity | Enhances affinity; larger groups (>ethyl) reduce potency [3] |
3-Ethoxy group | Replaces 3-OH; adds steric bulk/electrostatics | Modulates selectivity (kainate > AMPA); may slow metabolism |
Methylene linker | Connects isoxazole to amino acid | Permits conformational adaptability during LBD closure |
The strategic incorporation of the 3-ethoxy group thus represents a deliberate shift from early hydroxyisoxazole ligands (e.g., AMPA) toward metabolically stabilized analogues with nuanced receptor subtype selectivity. This aligns with broader trends in iGluR modulator design, where ether-based substitutions (e.g., 3-ethoxyisoxazol-5-yl analogues) balance potency, stability, and selectivity [6].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3